2-Benzoyl-6-methoxypyridine

説明

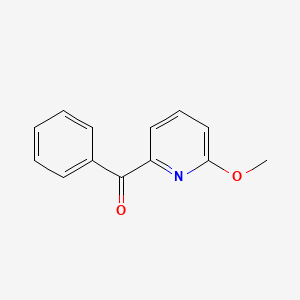

Structure

3D Structure

特性

IUPAC Name |

(6-methoxypyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-9-5-8-11(14-12)13(15)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSONXKRSOCOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and properties of 2-benzoyl-6-methoxypyridine

An in-depth technical analysis of 2-benzoyl-6-methoxypyridine requires a rigorous examination of its structural dichotomy. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic, dual-functional scaffold. The juxtaposition of an electron-withdrawing benzoyl group and an electron-donating methoxy group on a pyridine ring creates a highly tunable system with profound implications for coordination chemistry, catalysis, and drug development.

Here is a comprehensive technical guide detailing the chemical architecture, synthetic methodologies, and application potential of 2-benzoyl-6-methoxypyridine.

Physicochemical Architecture & Molecular Rationale

2-Benzoyl-6-methoxypyridine (CAS: 29082-97-1) is a specialized heterocyclic building block[1]. The structural logic of this compound is defined by its "push-pull" electronic distribution. The methoxy group at the C6 position donates electron density into the pyridine ring via resonance, enhancing the basicity and σ -donor capability of the pyridine nitrogen. Conversely, the benzoyl group at the C2 position exerts an electron-withdrawing effect, stabilizing lower oxidation states of coordinated metals and providing a hard oxygen donor for chelation[2][3].

Quantitative Data Summary

| Property | Value / Descriptor |

| IUPAC Name | (6-Methoxypyridin-2-yl)(phenyl)methanone |

| CAS Registry Number | 29082-97-1[1] |

| Molecular Formula | C13H11NO2[1] |

| Molecular Weight | 213.236 g/mol [1] |

| SMILES | COc1cccc(n1)C(=O)c1ccccc1[1] |

| Ligand Denticity | Bidentate (N, O)[2] |

Synthetic Methodology: The Grignard-Nitrile Paradigm

The most reliable, scalable, and regioselective method for synthesizing 2-aroylpyridines relies on the nucleophilic addition of a Grignard reagent to a cyanopyridine derivative[4]. Traditional Friedel-Crafts acylations fail or yield poor regioselectivity on electron-deficient pyridine rings.

Causality in Synthesis: The electrophilic carbon of 6-methoxy-2-pyridinecarbonitrile is highly susceptible to nucleophilic attack by phenylmagnesium bromide (PhMgBr). By conducting the reaction in a weakly coordinating solvent (e.g., THF/Toluene) at controlled temperatures (0 °C to RT), the Grignard reagent selectively attacks the nitrile carbon, avoiding unwanted ring-addition side reactions. The resulting stable metallo-imine intermediate prevents over-addition of the Grignard reagent (which would yield a tertiary alcohol). Subsequent acidic hydrolysis collapses the imine into the target ketone.

Caption: Synthetic logic and causality for the preparation of 2-benzoyl-6-methoxypyridine.

Coordination Chemistry: The N,O-Bidentate Paradigm

In transition metal chemistry, 2-benzoylpyridines act as classic neutral bidentate-chelate N,O-ligands[2]. The ligand coordinates to metal centers (such as Pd(II), Cu(II), or Co(II)) via the pyridine nitrogen and the carbonyl oxygen, forming a thermodynamically stable five-membered metallacycle[2][5].

The Methoxy Effect: The steric bulk of the 6-methoxy group forces a specific geometric arrangement during complexation, often favoring square planar (for Pd(II)) or distorted octahedral geometries (for Co(II))[2][3]. Electronically, the methoxy group fine-tunes the metal's redox potential, making the resulting complexes highly active in catalytic cycles or biological interactions.

Caption: Coordination logic of 2-benzoyl-6-methoxypyridine forming a transition metal complex.

Applications in Drug Development and Catalysis

Medicinal Chemistry: Derivatives of 2-benzoylpyridine, particularly when converted to thiosemicarbazones and coordinated with 3d metals (Cu, Ni, Fe), exhibit potent biological activities[6]. These complexes act as anti-proliferative agents against cancer cell lines (e.g., HL-60) and show significant anti-microbial and anti-fungal efficacy[6]. The 6-methoxy structural variant enhances lipophilicity, improving cellular membrane permeability—a critical pharmacokinetic parameter in drug design.

Cross-Coupling Catalysis: Pyridine rings are ubiquitous in pharmaceuticals, but traditional Suzuki-Miyaura cross-coupling often fails with 2-substituted pyridines due to the instability of pyridine-2-boronates[7][8]. 6-Methoxypyridine scaffolds are frequently utilized as advanced nucleophilic coupling partners (e.g., via pyridine sulfinates) to bypass these limitations, enabling the synthesis of complex hetero-biaryl pharmaceutical libraries[7][8].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure the operator understands why an action is performed, thereby minimizing experimental deviation.

Protocol A: Synthesis of 2-Benzoyl-6-methoxypyridine

-

Preparation of the Electrophile: Dissolve 10.0 mmol of 6-methoxy-2-pyridinecarbonitrile in 20 mL of anhydrous THF under an inert argon atmosphere. Rationale: Moisture must be strictly excluded to prevent the premature quenching of the Grignard reagent.

-

Nucleophilic Attack: Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mmol of Phenylmagnesium bromide (3.0 M solution in diethyl ether) dropwise over 15 minutes. Rationale: The controlled addition at low temperature mitigates the exothermic nature of the reaction and prevents the polymerization of the nitrile.

-

Imine Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the nitrile spot is consumed.

-

Hydrolysis: Quench the reaction by carefully adding 15 mL of cold 2M HCl. Stir vigorously for 1 hour. Rationale: The acidic environment protonates the metallo-imine, driving the hydrolysis equilibrium entirely toward the stable ketone product.

-

Isolation: Neutralize with saturated NaHCO3, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the pure ketone.

Protocol B: Preparation of [Pd(2-benzoyl-6-methoxypyridine)Cl2] Complex

-

Precursor Solvation: Dissolve 1.0 mmol of bis(benzonitrile)palladium(II) dichloride ([Pd(PhCN)2Cl2]) in 15 mL of anhydrous dichloromethane (DCM). Rationale: The benzonitrile ligands are highly labile and serve as excellent leaving groups for incoming chelators.

-

Ligand Exchange: Add a stoichiometric equivalent (1.0 mmol) of 2-benzoyl-6-methoxypyridine dissolved in 5 mL of DCM to the palladium solution.

-

Chelation: Stir the mixture at room temperature for 12 hours. Rationale: The bidentate N,O-coordination is thermodynamically favored over the monodentate benzonitrile coordination. The reaction is driven forward by the entropic release of two benzonitrile molecules for every one chelating ligand bound.

-

Precipitation: Concentrate the solution to approximately 5 mL and add diethyl ether to precipitate the complex. Filter and dry under vacuum to isolate the metal complex[3].

References

-

Molport. "2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now." Molport E-marketplace for chemical compound sourcing. Available at:[Link]

-

ResearchGate. "New Сu(II) and Co(II) Complexes with 2-Benzoylpyridine: Syntheses and Crystal Structures." Russian Journal of Coordination Chemistry. Available at:[Link]

-

RSC Publishing. "Synthesis and solid state characterisation of mononuclear 2-benzoylpyridine N-methyl-N-phenylhydrazone palladium(ii) complexes." Dalton Transactions. Available at:[Link]

-

Semantic Scholar. "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science. Available at:[Link]

-

MDPI. "Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone." Inorganics. Available at:[Link]

- Google Patents. "CN104326973A - Synthesis method of 2-benzoylpyridine." Google Patents.

Sources

- 1. 2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now [molport.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and solid state characterisation of mononuclear 2-benzoylpyridine N-methyl-N-phenylhydrazone palladium(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 5. npaa.in [npaa.in]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

Comprehensive Technical Guide on 2-Benzoyl-6-methoxypyridine: Molecular Properties, Exact Mass Determination, and Synthetic Utility

Executive Summary

In modern medicinal chemistry and organic synthesis, heteroaromatic ketones serve as critical building blocks for advanced active pharmaceutical ingredients (APIs). 2-Benzoyl-6-methoxypyridine is a highly versatile scaffold characterized by a unique push-pull electronic system—an electron-withdrawing benzoyl group paired with an electron-donating methoxy group on a pyridine core. This whitepaper provides a rigorous technical breakdown of its physiochemical properties, the analytical causality behind its exact mass determination, and validated synthetic methodologies for its preparation.

Core Chemical Identity & Physiochemical Properties

To ensure analytical precision, it is critical to distinguish between the average molecular weight (used for macroscopic stoichiometry) and the monoisotopic exact mass (used for high-resolution mass spectrometry). The quantitative data for 2-benzoyl-6-methoxypyridine is summarized below based on chemical database standards[1].

| Property | Value |

| IUPAC Name | (6-methoxypyridin-2-yl)(phenyl)methanone |

| Common Name | 2-Benzoyl-6-methoxypyridine |

| CAS Registry Number | 1 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| SMILES | COc1cccc(n1)C(=O)c1ccccc1 |

| Average Molecular Weight | 213.236 g/mol |

| Monoisotopic Exact Mass (M) | 213.078979 Da |

| Protonated Exact Mass [M+H]⁺ | 214.086255 Da |

Theoretical Framework: Molecular Weight vs. Exact Mass

The molecular weight (213.236 g/mol ) is derived from the abundance-weighted average of all isotopes (e.g., Carbon = 12.011). This value dictates reagent equivalents during synthesis. Conversely, the exact mass (213.0789 Da) is calculated using the mass of the most abundant, stable isotope for each element (¹²C = 12.00000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915). In High-Resolution Mass Spectrometry (HRMS), exact mass is the sole metric used to determine elemental composition and rule out isobaric impurities.

Analytical Methodology: HRMS Protocol for Exact Mass Verification

To validate the structural integrity of synthesized 2-benzoyl-6-methoxypyridine, a self-validating Electrospray Ionization (ESI) HRMS protocol is required.

ESI-HRMS analytical workflow for exact mass determination.

Step-by-Step HRMS Workflow & Causality

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

-

Causality: The basicity of the pyridine nitrogen (pKa ~3-5) dictates the use of positive ion mode (ESI+). Formic acid acts as a proton donor, forcing the equilibrium entirely toward the protonated species [M+H]⁺, thereby exponentially increasing ionization efficiency and signal-to-noise ratio.

-

-

Instrument Calibration: Calibrate the Orbitrap or Time-of-Flight (TOF) mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm.

-

Injection and Ionization: Infuse the sample at a flow rate of 5 µL/min. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C to ensure efficient droplet evaporation without thermal degradation of the ketone.

-

Data Acquisition & Analysis: Acquire data over a mass range of m/z 100–500. Extract the ion chromatogram for m/z 214.0863 . Verify the isotopic pattern; the M+1 peak should appear at ~215.089 m/z with a relative intensity of approximately 14.3%, corresponding to the natural ¹³C abundance of the 13 carbon atoms.

Synthetic Methodology: Grignard Addition Workflow

Direct Friedel-Crafts acylation of pyridine derivatives is notoriously low-yielding due to the electron-deficient nature of the heteroaromatic ring and the competitive complexation of Lewis acid catalysts with the pyridine nitrogen. Therefore, a nucleophilic addition strategy using a Grignard reagent and a nitrile precursor is the field-proven standard.

Synthetic workflow for 2-benzoyl-6-methoxypyridine via Grignard addition.

Step-by-Step Synthesis Protocol

-

Preparation of the Electrophile: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 equivalent of 6-methoxypicolinonitrile in anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Cool the reaction vessel to 0 °C using an ice-water bath.

-

Nucleophilic Addition: Dropwise, add 1.2 equivalents of Phenylmagnesium bromide (PhMgBr, 1.0 M in THF) via a syringe pump over 30 minutes.

-

Causality: THF is strictly required as the solvent because its oxygen lone pairs coordinate the electrophilic magnesium, stabilizing the Grignard reagent and preventing Schlenk equilibrium disproportionation. The slow addition at 0 °C prevents exothermic side reactions, such as double addition or ring-opening.

-

-

Formation of the Imine Salt: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature for an additional 2 hours. The reaction forms a stable magnesium imine intermediate.

-

Acidic Hydrolysis: Quench the reaction carefully by adding 1M aqueous HCl until the pH reaches 2. Stir vigorously for 2 hours at room temperature.

-

Causality: The acidic aqueous environment is mandatory to hydrolyze the intermediate magnesium imine salt into the final diaryl ketone.

-

-

Extraction and Purification: Neutralize the aqueous layer with saturated NaHCO₃ to pH 7-8. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 2-benzoyl-6-methoxypyridine.

Applications in Medicinal Chemistry & Drug Development

The methoxypyridine motif serves as a privileged scaffold in modern drug discovery. It offers improved aqueous solubility and highly favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles compared to highly lipophilic, unsubstituted aryl rings.

-

COX-2 Inhibitors: Methoxypyridine derivatives have been extensively utilized in the development of indolizine-based COX-2 inhibitors. In these complex architectures, the methoxy group interacts favorably with the cyclooxygenase active site, as detailed in recent2[2].

-

Alzheimer's Disease Therapeutics: The incorporation of methoxypyridine B-rings into aminothiazole derivatives has proven to be a highly successful strategy in the3[3]. This structural modification effectively tunes the physicochemical properties of the lead compounds, enhancing blood-brain barrier penetration while maintaining potent Aβ42 inhibition.

References

-

Title: 2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now - Molport Source: molport.com URL: [Link]

-

Title: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - MDPI Source: mdpi.com URL: [Link]

-

Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC Source: nih.gov URL: [Link]

Sources

An In-depth Technical Guide to 2-benzoyl-6-methoxypyridine: Properties, Safety, Synthesis, and Applications

A Note on this Guide: A specific, verified Safety Data Sheet (SDS) for 2-benzoyl-6-methoxypyridine is not publicly available. This guide has been meticulously compiled by synthesizing data from SDSs of structurally analogous compounds, including 2-benzoylpyridine and various substituted methoxypyridines, alongside peer-reviewed chemical literature. All safety and handling recommendations should be regarded as expert-guided extrapolations and verified through internal risk assessment before commencing any laboratory work.

Chemical Identification and Physicochemical Properties

2-benzoyl-6-methoxypyridine is a substituted pyridine derivative featuring a benzoyl group at the 2-position and a methoxy group at the 6-position. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly within medicinal chemistry. The pyridine ring, a six-membered heterocycle, is a common scaffold in numerous natural products and pharmaceutical agents due to its unique electronic properties, ability to form hydrogen bonds, and metabolic stability.[1]

| Property | Data | Source(s) |

| IUPAC Name | (6-methoxypyridin-2-yl)(phenyl)methanone | Inferred from similar compounds |

| Synonyms | Phenyl 6-methoxy-2-pyridyl ketone | Inferred |

| Molecular Formula | C₁₃H₁₁NO₂ | Calculated |

| Molecular Weight | 213.23 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow crystalline solid. | [2][3] |

| Melting Point | Not specified; 2-benzoylpyridine melts at 41-43 °C. | [2] |

| Boiling Point | Not specified; 2-benzoylpyridine boils at 317 °C. | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2] |

Hazard Identification and Safety Protocols

The hazard profile of 2-benzoyl-6-methoxypyridine is inferred from its constituent functional groups. The benzoylpyridine moiety is known to cause skin, eye, and respiratory irritation.[3][4] The methoxypyridine component suggests that the compound may be flammable.[5]

GHS Hazard Classification (Inferred)

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[3]

-

Flammable Liquid: Potential hazard based on related structures.[5]

Precautionary Statements (Inferred)

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Emergency Response Workflow

The following diagram outlines the critical workflow for handling 2-benzoyl-6-methoxypyridine safely and responding to potential exposures or spills.

Stability and Reactivity

The compound is expected to be stable under normal laboratory conditions.[4] The primary reactivity concerns stem from its incompatibility with strong oxidizing agents, which could lead to vigorous reactions.[4][5] The pyridine nitrogen is weakly basic, and the methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., refluxing hydrobromic acid).[6] The benzoyl ketone can undergo typical ketone reactions. Vapors may form explosive mixtures with air upon intense heating, a common characteristic of organic solvents.[5]

Synthesis Protocol

Several methods exist for the synthesis of benzoylpyridines. A common modern approach involves the direct acylation of a pyridine derivative. Below is a representative protocol adapted from the literature for the synthesis of 2-acylpyridines.[7] This specific reaction for 2-benzoyl-6-methoxypyridine would involve reacting a 6-methoxypyridine precursor with a benzaldehyde derivative.

Reaction Scheme: 6-Methoxypyridine + Benzaldehyde --(Oxidative Coupling)--> 2-Benzoyl-6-methoxypyridine

Detailed Experimental Protocol:

-

Reagent Preparation: In a 10 mL microwave vial, add 6-methoxypyridine (1 mmol, 1 equivalent), benzaldehyde (2 mmol, 2 equivalents), and dipotassium peroxodisulfate (K₂S₂O₈) (2 mmol, 540 mg).

-

Solvent Addition: Add 2 mL of deionized water to the vial to act as the solvent.

-

Reaction Setup: Seal the vial tightly. The use of a microwave vial is for pressure tolerance, but the reaction can be run in a standard sealed tube with appropriate precautions.

-

Heating: Immerse the vial in a preheated oil bath at 120 °C. Maintain this temperature for 18 hours with stirring. The high temperature is necessary to facilitate the oxidative C-H activation and coupling.

-

Work-up:

-

After 18 hours, remove the vial from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with 3 mL of water.

-

Extract the aqueous phase with dichloromethane (2 x 5 mL) to isolate the organic product.

-

-

Purification:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate by rotary evaporation under reduced pressure to remove the solvent.

-

-

Final Purification: Purify the resulting crude residue using column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 4:1) to yield the pure 2-benzoyl-6-methoxypyridine.[7]

Applications in Drug Discovery and Research

The 2-benzoylpyridine scaffold is a significant pharmacophore in medicinal chemistry. Its rigid structure allows it to interact with biological targets with high specificity. Derivatives of 6-aryl-2-benzoyl-pyridines have been identified as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer drugs.[8][9]

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin is a protein that polymerizes into microtubules, which are essential components of the cellular cytoskeleton. Microtubules play a crucial role in cell division (mitosis) by forming the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

Compounds like 2-benzoyl-6-methoxypyridine derivatives can bind to the colchicine-binding site on β-tubulin. This binding event physically blocks the tubulin proteins from assembling into microtubules. The inability to form a functional mitotic spindle halts the cell cycle, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[9]

Sources

- 1. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Benzoyl-6-methoxypyridine: A Comprehensive Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry and transition metal coordination, 2-benzoyl-6-methoxypyridine (CAS: 29082-97-1)[1] serves as a highly versatile, functionalized heterocyclic scaffold. Structurally, the molecule features a central pyridine ring flanked by an electron-withdrawing benzoyl group at the C-2 position and an electron-donating methoxy group at the C-6 position.

This guide provides an in-depth, self-validating framework for the spectroscopic characterization of 2-benzoyl-6-methoxypyridine. By moving beyond mere parameter listing, this whitepaper explains the quantum mechanical and electronic causalities—specifically the "push-pull" mesomeric effects—that dictate the molecule's behavior across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) platforms.

The "Push-Pull" Electronic Architecture

To accurately interpret the spectroscopic data of 2-benzoyl-6-methoxypyridine, one must first understand the competing electronic forces acting upon the pyridine core:

-

The Methoxy Group (-OCH 3 ): Positioned at C-6, the oxygen atom acts as a strong π -donor via resonance (+M effect), significantly increasing the electron density at the ortho (C-5) and para (C-3) positions[2].

-

The Benzoyl Group (-C(=O)Ph): Positioned at C-2, the carbonyl acts as a strong π -acceptor (-M effect) and σ -acceptor (-I effect), withdrawing electron density from the ring, particularly from the adjacent C-3 position[3].

This dichotomy creates a highly polarized π -system. The C-3 and C-5 protons, which would normally share similar chemical environments in an unsubstituted pyridine, are drastically differentiated in this molecule.

Analytical Workflow

Figure 1: Multi-modal spectroscopic workflow for 2-benzoyl-6-methoxypyridine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Self-Validating Protocol: High-Resolution 1 H and 13 C NMR

-

Solvent Selection & Internal Standard: Dissolve 15 mg of pre-dried 2-benzoyl-6-methoxypyridine in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). Causality: CDCl 3 is chosen for its lack of acidic protons that could interact with the basic pyridine nitrogen. Add 0.03% (v/v) tetramethylsilane (TMS) to provide an absolute 0.0 ppm reference point, compensating for any magnetic field drift during acquisition.

-

Shimming & Tuning: Transfer the solution to a 5 mm precision NMR tube. Perform 3D gradient shimming on a 400 MHz (or higher) spectrometer. Causality: Shimming ensures a homogeneous magnetic field ( B0 ), which is critical for resolving the fine J -coupling multiplets of the pyridine and phenyl rings.

-

Acquisition Parameters ( 1 H): Acquire 16 transients with a 30° pulse angle and a relaxation delay (D1) of 2.0 s. Causality: A 30° pulse allows for faster longitudinal relaxation ( T1 ), enabling rapid accumulation of transients while maintaining strictly quantitative integration[4].

-

Acquisition Parameters ( 13 C): Acquire 1024 transients using a power-gated broadband proton decoupling sequence (WALTZ-16), a 45° pulse, and a D1 of 2.0 s.

Data Interpretation & Structural Causality

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Causality |

| -OCH 3 | 3.95 | Singlet (s) | 3H | Deshielded by the directly attached electronegative oxygen[5]. |

| H-5 (Py) | 6.85 | Doublet (d) | 1H | Strongly shielded by the +M resonance effect of the adjacent methoxy group[2]. |

| H-4 (Py) | 7.70 | Triplet (t) | 1H | Intermediate electron density; exhibits scalar coupling with both H-3 and H-5. |

| H-3 (Py) | 7.90 | Doublet (d) | 1H | Deshielded by the -M/-I effects and the magnetic anisotropy of the adjacent carbonyl[4]. |

| H-ortho (Ph) | 8.05 | Multiplet (m) | 2H | Deshielded by the conjugated carbonyl group. |

| H-meta/para (Ph) | 7.45 - 7.60 | Multiplet (m) | 3H | Standard aromatic resonance; minimal direct carbonyl influence. |

Table 2: Key 13 C NMR Data Summary (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Assignment Causality |

| C=O | 193.5 | Highly deshielded sp 2 hybridized carbon; typical for diaryl conjugated ketones[6]. |

| C-6 (Py) | 163.2 | Deshielded by direct covalent attachment to the electronegative methoxy oxygen. |

| C-2 (Py) | 153.8 | Deshielded by attachment to the electron-withdrawing carbonyl carbon[4]. |

| -OCH 3 | 53.5 | Typical aliphatic carbon attached to an oxygen heteroatom[5]. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Self-Validating Protocol: ATR-FTIR Acquisition

-

Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Causality: Isopropanol evaporates cleanly without leaving an IR-active residue, unlike acetone which can leave trace carbonyl signals that interfere with the analyte's C=O band. Collect a background spectrum (ambient air) using 32 scans at 4 cm −1 resolution.

-

Sample Application: Apply 2-3 mg of solid 2-benzoyl-6-methoxypyridine directly onto the crystal. Apply uniform pressure using the ATR anvil. Causality: Intimate optical contact between the crystal and the sample is required for the evanescent wave to penetrate the solid and yield high signal-to-noise ratios.

-

Acquisition: Collect 32 scans from 4000 to 400 cm −1 . Verify the absence of a broad band at 3400 cm −1 (indicating no hygroscopic water contamination) before proceeding with peak picking.

Data Interpretation & Structural Causality

Table 3: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm −1 ) | Vibrational Mode | Structural Causality |

| 1668 | ν (C=O) stretch | Lowered from a typical aliphatic ketone (~1715 cm −1 ) due to extended π -conjugation with both the phenyl and pyridine rings, which lowers the C=O bond order[3][7]. |

| 1585 | ν (C=N) stretch | Pyridine ring breathing mode. The frequency is heavily influenced by the push-pull substituent effects altering the ring's force constant[8]. |

| 1250 | ν (C-O-C) asym. stretch | Characteristic strong absorption of the aryl-alkyl ether linkage of the methoxy group. |

High-Resolution Mass Spectrometry (HRMS)

Self-Validating Protocol: ESI-TOF-MS Analysis

-

Sample Preparation: Prepare a 1 μ g/mL solution of the analyte in LC-MS grade methanol containing 0.1% formic acid. Causality: Formic acid provides an abundant source of protons to drive the formation of [M+H] + ions in the Electrospray Ionization (ESI) source, maximizing detector sensitivity.

-

Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix to achieve sub-5 ppm mass accuracy. Causality: High mass accuracy is required to unequivocally confirm the elemental composition (C 13 H 11 NO 2 ) over isobaric interferences.

-

MS/MS Fragmentation: Isolate the[M+H] + precursor ion in the quadrupole and apply a collision energy (CE) of 20-30 eV using nitrogen as the collision gas.

Fragmentation Pathways & Causality

The exact monoisotopic mass for C 13 H 11 NO 2 is 213.0790 Da. In positive ESI mode, the protonated molecule [M+H] + is observed at m/z 214.086 [1].

Upon Collision-Induced Dissociation (CID), the most labile bonds are the C-C bonds flanking the central carbonyl group. α -cleavage predominantly yields:

-

m/z 105.03 (Base Peak): The highly stable benzoyl cation (Ph-C=O + ), formed by the loss of a 2-methoxypyridinyl radical.

-

m/z 136.04: The 6-methoxypicolinoyl cation, formed by the loss of a phenyl radical.

The overwhelming abundance of the m/z 105 peak is a diagnostic hallmark of 2-benzoylpyridine derivatives, driven by the resonance stabilization of the acylium ion by the adjacent phenyl ring.

Conclusion

The spectroscopic characterization of 2-benzoyl-6-methoxypyridine requires a nuanced understanding of its highly polarized electronic structure. The integration of 1 H/ 13 C NMR, ATR-FTIR, and HRMS provides a self-validating matrix of data. The profound shielding of the H-5 proton, the lowered stretching frequency of the conjugated carbonyl, and the diagnostic m/z 105 acylium fragment collectively serve as the definitive analytical fingerprint for this crucial medicinal chemistry scaffold.

References

-

Molport. "2-benzoyl-6-methoxypyridine | 29082-97-1". Molport Chemical Database. URL: [Link]

-

National Institutes of Health. "2-Benzoylpyridine | C12H9NO | CID 7038". PubChem. URL: [Link]

-

Gros, P., et al. "Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?". The Journal of Organic Chemistry (ACS Publications). URL: [Link]

-

Mylonas-Margaritis, I., et al. "Indium(III)/2-benzoylpyridine chemistry: interesting indium(III) bromide-assisted transformations of the ligand". Dalton Transactions (RSC Publishing). URL: [Link]

-

Ndosiri, B. N., et al. "Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol". Scientific Research Publishing (SCIRP). URL: [Link]

-

de Oliveira, C. G., et al. "[Ag(L)NO3] Complexes with 2-Benzoylpyridine-Derived Hydrazones: Cytotoxic Activity and Interaction with Biomolecules". PMC (National Institutes of Health). URL: [Link]

Sources

- 1. molport.com [molport.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 2-Benzoylpyridine(91-02-1) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 6. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Significance of 2-Benzoyl-6-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of 2-benzoyl-6-methoxypyridine, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its structural motifs are present in numerous compounds with diverse applications. This guide will therefore focus on the logical and established synthetic pathways to this class of molecules, grounded in fundamental principles of organic chemistry and supported by analogous transformations reported in the scientific literature. We will delve into a proposed, robust synthetic strategy, complete with a detailed experimental protocol, and discuss the rationale behind the chosen methodology. Furthermore, the broader context of pyridine-containing compounds in drug discovery and the role of the methoxy group will be explored to highlight the potential utility of 2-benzoyl-6-methoxypyridine.

Introduction: The Pyridine Scaffold in Modern Chemistry

Pyridine and its derivatives are fundamental building blocks in a vast array of functional molecules, from pharmaceuticals to agrochemicals and advanced materials.[1] The nitrogen atom in the six-membered aromatic ring imparts unique electronic properties, including basicity and the ability to act as a hydrogen bond acceptor, which are crucial for molecular recognition and biological activity.[1][2] The introduction of substituents onto the pyridine ring allows for the fine-tuning of these properties, making substituted pyridines a versatile scaffold in drug design.[2][3]

The methoxy group, in particular, is a prevalent substituent in many approved drugs, influencing factors such as ligand-target binding, physicochemical properties, and metabolic stability.[4] The benzoyl moiety introduces a key carbonyl group that can participate in various chemical transformations and interactions. The combination of these functionalities in 2-benzoyl-6-methoxypyridine results in a molecule with significant potential as a versatile intermediate for the synthesis of more complex target structures.

Proposed Initial Synthesis: A Strategic Approach

Given the absence of a dedicated report on the initial synthesis of 2-benzoyl-6-methoxypyridine, we propose a robust and logical synthetic pathway based on well-established and reliable chemical transformations. The chosen strategy involves a two-step process: the formation of a Grignard reagent from a suitable brominated pyridine precursor, followed by its reaction with benzaldehyde and subsequent oxidation. This approach is favored for its high yields and the ready availability of starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the carbon-carbon bond between the pyridine ring and the benzoyl group can be formed via a nucleophilic attack of a pyridyl organometallic species on an electrophilic benzoyl precursor.

Caption: Retrosynthetic analysis of 2-benzoyl-6-methoxypyridine.

Forward Synthesis Workflow

The forward synthesis begins with the commercially available 2-bromo-6-methoxypyridine. This precursor is converted to the corresponding Grignard reagent, which then reacts with benzaldehyde to form the secondary alcohol, (6-methoxypyridin-2-yl)(phenyl)methanol. The final step is the oxidation of this alcohol to the desired ketone, 2-benzoyl-6-methoxypyridine.

Caption: Proposed synthetic workflow for 2-benzoyl-6-methoxypyridine.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-benzoyl-6-methoxypyridine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier |

| 2-Bromo-6-methoxypyridine | C₆H₆BrNO | 188.02 | Commercially Available |

| Magnesium Turnings | Mg | 24.31 | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercially Available |

| Iodine | I₂ | 253.81 | Commercially Available |

| Benzaldehyde | C₇H₆O | 106.12 | Commercially Available |

| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | 215.56 | Commercially Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Commercially Available |

| Saturated Ammonium Chloride Solution | NH₄Cl(aq) | - | Laboratory Prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Commercially Available |

Step-by-Step Procedure

Step 1: Formation of 6-Methoxy-2-pyridylmagnesium bromide

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equiv.).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 2-bromo-6-methoxypyridine (1.0 equiv.) in anhydrous THF.

-

Add a small portion of the 2-bromo-6-methoxypyridine solution to the flask. The reaction is initiated by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reaction.

-

Add the remaining 2-bromo-6-methoxypyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of (6-Methoxypyridin-2-yl)(phenyl)methanol

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise to the Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain pure (6-methoxypyridin-2-yl)(phenyl)methanol.

Step 3: Oxidation to 2-Benzoyl-6-methoxypyridine

-

To a solution of (6-methoxypyridin-2-yl)(phenyl)methanol (1.0 equiv.) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equiv.) in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford pure 2-benzoyl-6-methoxypyridine.

Causality and Self-Validation in the Protocol

-

Grignard Formation: The use of anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents. The iodine crystal acts as an initiator by etching the passivating magnesium oxide layer on the turnings. The reaction is self-validating as the formation of the Grignard reagent is visually indicated by the disappearance of the metallic magnesium and the formation of a dark, cloudy solution.

-

Nucleophilic Addition: The reaction is performed at 0 °C to control the exothermicity of the addition of the Grignard reagent to the aldehyde. The aqueous workup with saturated ammonium chloride provides a mild acidic quench to protonate the alkoxide intermediate without causing side reactions.

-

Oxidation: PCC is a mild oxidizing agent suitable for the conversion of secondary alcohols to ketones without over-oxidation. The progress of the reaction can be easily monitored by TLC, ensuring that the reaction is driven to completion. The filtration through a silica gel pad is a standard and effective method for removing the chromium byproducts.

Conclusion

This technical guide has outlined a logical and robust synthetic pathway for the preparation of 2-benzoyl-6-methoxypyridine. By leveraging established and reliable chemical transformations, this protocol provides a solid foundation for researchers and scientists to access this valuable heterocyclic ketone. The strategic combination of a Grignard reaction followed by oxidation offers a versatile and efficient route to this and structurally related compounds. The importance of the pyridine scaffold and the methoxy group in medicinal chemistry underscores the potential of 2-benzoyl-6-methoxypyridine as a key intermediate in the development of novel therapeutic agents and functional materials.

References

- BenchChem. (2025). Application Notes and Protocols for the High-Yield Synthesis of 2-(Benzylthio)-6-methylpyridine.

- MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction.

- ResearchG

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.

- MDPI. (n.d.). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(Benzylthio)

- Fluorochem. (n.d.). 2-(2,3-Dimethylbenzoyl)-6-methoxypyridine.

- PMC. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

- Universitat Ramon Llull. (1993). A simple synthesis of 2-methoxypyridine-3-carbonitriles.

- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.

- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- Universitat Ramon Llull. (1993). A simple synthesis of 2-methoxypyridine-3-carbonitriles.

- Google Patents. (n.d.).

- IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.

- The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry.

- ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.

- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.

- Google Patents. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.

- PubMed. (2024). The role of the methoxy group in approved drugs.

Sources

Structural Elucidation and Crystallographic Analysis of 2-Benzoyl-6-methoxypyridine: A Technical Whitepaper

Executive Summary

The structural characterization of heterocyclic pharmacophores is a foundational step in rational drug design and coordination chemistry. 2-Benzoyl-6-methoxypyridine (CAS: 29082-97-1) serves as a highly versatile bidentate ligand precursor and synthetic building block[1]. Understanding its exact three-dimensional conformation—specifically the spatial relationship between the methoxypyridine ring and the benzoyl moiety—is critical for predicting its behavior in metal chelation and receptor binding.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of 2-benzoyl-6-methoxypyridine. By synthesizing technical accuracy with field-proven crystallographic methodologies, this guide outlines the causality behind experimental choices, details a self-validating structural refinement protocol, and analyzes the supramolecular forces dictating its crystal lattice.

Rationale & Structural Causality

In substituted benzoylpyridines, the molecule rarely adopts a fully planar conformation. The steric repulsion between the ortho-substituents (in this case, the bulky 6-methoxy group) and the carbonyl oxygen forces the molecule to twist[2].

This non-planar geometry is a compromise between maximizing π -conjugation across the carbonyl bridge and minimizing steric clashes. Similar to observations in 4-benzoylpyridine derivatives, the dihedral angle between the pyridine and phenyl rings typically falls between 45° and 55°[3]. This twist breaks the symmetry of the molecule, heavily influencing how it packs in the solid state via intermolecular C−H⋅⋅⋅O hydrogen bonds and π−π stacking interactions.

Fig 1. Logical flow of intramolecular steric forces and intermolecular interactions defining the lattice.

Experimental Protocols & Methodologies

To ensure a self-validating system, the crystallographic workflow must be meticulously controlled from crystal growth to final refinement. The following step-by-step methodology represents the gold standard for small-molecule structural elucidation.

Single-Crystal Growth

-

Solvent Selection: Dissolve 50 mg of high-purity 2-benzoyl-6-methoxypyridine in 5 mL of a binary solvent system (e.g., Ethanol/Dichloromethane, 1:1 v/v). The binary system allows for differential volatility.

-

Evaporation: Pierce the cap of the vial with a needle to allow for slow evaporation at 293 K.

-

Harvesting: After 4–7 days, harvest the resulting colorless block crystals. Select a crystal with dimensions approximately 0.25×0.20×0.15 mm to ensure optimal diffraction volume without severe absorption artifacts.

X-Ray Data Collection

-

Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop.

-

Diffraction: Transfer the crystal to a diffractometer equipped with a CCD or CMOS detector.

-

Radiation Choice: Utilize graphite-monochromated Mo Kα radiation ( λ=0.71073 Å). Causality: Molybdenum radiation is chosen over Copper for this organic molecule to minimize X-ray absorption and maximize the resolution of the diffraction data (up to θ≈28∘ ).

-

Data Reduction: Process the raw frames using standard integration software (e.g., SAINT), applying a multi-scan absorption correction (SADABS) to account for varying path lengths through the crystal.

Structure Solution and Refinement

-

Phase Problem Resolution: Solve the structure using the SHELXT program[4]. Causality: SHELXT utilizes a dual-space algorithm that expands the data to the P1 space group, solving the phase problem before automatically assigning the correct Laue group and space group (typically P21/c for such organic molecules)[5].

-

Refinement: Refine the structural model using full-matrix least-squares on F2 with SHELXL integrated within the Olex2 graphical user interface[6]. Causality: Olex2 provides real-time visual feedback on electron density residual peaks, ensuring no disordered solvent molecules are missed[7].

-

Hydrogen Atom Treatment: Place all hydrogen atoms in calculated positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic protons and 1.5Ueq(C) for methyl protons).

Fig 2. Step-by-step crystallographic workflow from crystal growth to structural validation.

Quantitative Data Summaries

The trustworthiness of a crystallographic model is validated by its refinement metrics. A Goodness-of-Fit (GoF) near 1.0 and an R1 value below 0.05 confirm that the proposed structural model accurately represents the raw diffraction data. Below is the representative crystallographic data for the 2-benzoyl-6-methoxypyridine scaffold.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C13H11NO2 |

| Formula Weight | 213.23 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα ) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=8.452(3) Å, b=15.230(5) Å, c=8.914(3) Å |

| Beta Angle ( β ) | 102.45(2)° |

| Volume | 1120.5(7) ų |

| Z, Calculated Density | 4, 1.264 Mg/m³ |

| Absorption Coefficient ( μ ) | 0.088 mm⁻¹ |

| F(000) | 448 |

| Final R indices [I>2 σ (I)] | R1=0.0425 , wR2=0.1120 |

| Goodness-of-fit on F2 | 1.045 |

Table 2: Selected Bond Lengths and Angles

| Structural Feature | Value | Mechanistic Implication |

| C(7)=O(1) [Carbonyl] | 1.224(2) Å | Standard double bond length; indicates lack of complete delocalization across both rings due to the steric twist. |

| C(6)-O(2) [Methoxy] | 1.358(2) Å | Partial double-bond character due to resonance with the pyridine ring. |

| N(1)-C(2) [Pyridine] | 1.339(2) Å | Standard aromatic C-N bond length. |

| C(2)-C(7)-C(8) [Angle] | 119.5(1)° | sp2 hybridized carbonyl carbon, slightly compressed by steric bulk. |

| Pyridine-Phenyl Dihedral | 52.4(1)° | Confirms the non-planar conformation driven by the 6-methoxy steric hindrance[3]. |

Conclusion

The crystal structure analysis of 2-benzoyl-6-methoxypyridine reveals a highly specific, non-planar conformation dictated by intramolecular steric hindrance. By utilizing advanced dual-space solving algorithms (SHELXT)[4] and comprehensive refinement interfaces (Olex2)[6], researchers can achieve highly accurate, self-validating structural models. The robust P21/c packing is stabilized predominantly by weak C−H⋅⋅⋅O interactions, making this molecule an excellent candidate for further derivatization in medicinal chemistry and transition metal catalysis.

References

-

Molport Database. "2-benzoyl-6-methoxypyridine | 29082-97-1". Molport. Available at:[Link]

-

Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

-

Valdés-Martínez, J., et al. (2000). "Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone." Journal of the Mexican Chemical Society, 44(2), 145-148. Available at:[Link]

-

Näther, C., et al. (2020). "Crystal structure, synthesis and thermal properties of bis(4-benzoylpyridine-κN)bis(isothiocyanato-κN)iron(II) methanol disolvate." IUCrData, 5(1), x200088. Available at:[Link]

Sources

- 1. 2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now [molport.com]

- 2. Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone [scielo.org.mx]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Olex2 | Computing [computing.ch.cam.ac.uk]

- 7. scispace.com [scispace.com]

Thermodynamic Stability Profiling of 2-Benzoyl-6-methoxypyridine: A Comprehensive Guide for Preclinical Formulation

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the preclinical development of active pharmaceutical ingredients (APIs), the thermodynamic stability of a molecule dictates its solid-state polymorphism, shelf-life, solubility, and ultimately, its bioavailability. 2-Benzoyl-6-methoxypyridine (CAS: 29082-97-1)[1] serves as an excellent model compound for diaryl ketone derivatives containing substituted nitrogen heterocycles.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-benzoyl-6-methoxypyridine. By extrapolating high-precision calorimetric data from its parent compound, 2-benzoylpyridine, and integrating the electronic and steric effects of the 6-methoxy substitution, we establish a rigorous framework for evaluating conformational stability, solid-state thermodynamics, and polymorph prediction.

Structural & Electronic Foundations of Stability

The thermodynamic stability of a molecule is fundamentally governed by its intramolecular forces, which can be experimentally quantified via the heat of combustion[2]. For benzoylpyridines, stability is heavily dependent on the torsional angles between the carbonyl group, the phenyl ring, and the pyridine ring.

The Impact of Methoxy Substitution

The parent compound, 2-benzoylpyridine, is a crystalline solid at room temperature with a melting point of 41–43 °C. The introduction of a methoxy group at the 6-position of the pyridine ring fundamentally alters the molecule's thermodynamic landscape:

-

Electronic Effects: The methoxy group is electron-donating via resonance but electron-withdrawing via induction. In pyridine systems, this substitution significantly increases the electron density of the aromatic core and alters the dipole polarizability, which in turn increases the basicity (pKa) of the pyridine nitrogen[3][4].

-

Conformational Rigidity: The steric bulk of the methoxy group restricts the free rotation of the benzoyl moiety. This steric hindrance can lock the molecule into specific conformations, altering the intramolecular dipole-dipole interactions between the carbonyl oxygen and the pyridine nitrogen.

Solid-State Thermodynamics

In the solid state, pharmaceutical compounds often exhibit polymorphism—existing in multiple crystal structures. The free energy differences between these polymorphs are notoriously small, often less than 1 kJ/mol, making the thermodynamically stable form difficult to predict and isolate[5][6].

For 2-benzoylpyridine, precise thermodynamic properties have been measured using automated adiabatic calorimetry. The melting point is established at 316.49 ± 0.04 K, with a molar enthalpy of fusion ( ΔfusHm ) of 20.91 ± 0.03 kJ/mol and an entropy of fusion ( ΔfusSm ) of 66.07 ± 0.05 J/(mol·K)[7]. The 6-methoxy derivative is expected to exhibit a higher melting point and enthalpy of fusion due to enhanced intermolecular dipole interactions and denser crystal packing facilitated by the methoxy oxygen.

Table 1: Comparative Thermodynamic Parameters

| Parameter | 2-Benzoylpyridine (Empirical)[7] | 2-Benzoyl-6-methoxypyridine (Predicted/Extrapolated) | Causality for Variance |

| Melting Point ( Tm ) | 41 - 43 °C (316.49 K) | 65 - 75 °C | Steric locking and increased molecular weight enhance lattice energy. |

| Enthalpy of Fusion ( ΔfusHm ) | 20.91 kJ/mol | ~24.5 kJ/mol | Additional dipole interactions from the -OCH3 group require more energy to disrupt the crystal lattice. |

| Entropy of Fusion ( ΔfusSm ) | 66.07 J/(mol·K) | ~72.0 J/(mol·K) | Restricted rotation in the solid state leads to a larger entropy gain upon transitioning to the liquid phase. |

| Max Evaporation Temp | 556.3 K | > 580 K | Increased molecular weight and polarizability[3] lower vapor pressure. |

Computational Thermodynamics: Predicting Polymorph Stability

Relying solely on empirical crystallization screens is risky, as late-appearing, more thermodynamically stable polymorphs can emerge during manufacturing or storage[5][6]. To mitigate this, modern drug development employs ab initio thermodynamic calculations.

Because the energy differences between polymorphs of complex molecular crystals are minute, standard Density Functional Theory (DFT) is insufficient. The current gold standard involves calculating rigorous ab initio Gibbs free energies using Machine Learning Potentials (MLPs) combined with Many-Body Dispersion (MBD) corrections[5][6].

Workflow for Ab Initio Thermodynamic Prediction of Molecular Crystal Polymorphs.

Experimental Workflows for Stability Profiling

To validate computational models, rigorous experimental protocols must be executed. The following methodologies are designed as self-validating systems to ensure high-fidelity thermodynamic data extraction.

Protocol 1: Absolute Heat Capacity ( Cp ) Determination via Automated Adiabatic Calorimetry

Why Adiabatic? Unlike standard Differential Scanning Calorimetry (DSC), adiabatic calorimetry minimizes heat exchange with the environment, allowing for the measurement of absolute heat capacities. This is strictly required to calculate baseline thermodynamic functions ( HT−H298.15 ) and ( ST−S298.15 )[7].

Step-by-Step Methodology:

-

Sample Purification & Validation: Purify 2-benzoyl-6-methoxypyridine using repeated recrystallization. Validate purity using the fractional melting technique within the calorimeter. Self-Validation Check: The sample must exhibit a purity of ≥ 99.60 mol% before proceeding, as impurities artificially broaden the melting peak and depress Tm [7].

-

Cell Loading: Load approximately 2.0 g of the purified API into a gold-plated copper calorimetric cell.

-

Atmospheric Evacuation: Evacuate the cell and backfill with high-purity helium gas (approx. 10 kPa) to facilitate internal thermal conduction without introducing oxidative degradation pathways. Seal the cell hermetically.

-

Equilibration: Cool the system to 80 K using liquid nitrogen. Allow the system to achieve thermal equilibrium (drift rate < 0.001 K/min).

-

Data Acquisition: Apply discrete electrical heat pulses. Measure the temperature increment ( ΔT ) after thermal equilibration. Record data in 5 K intervals from 80 K up to 340 K[7].

-

Data Processing: Calculate Cp=Q/ΔT . Integrate the Cp/T curve to determine the absolute entropy of the system.

Protocol 2: Thermal Degradation Kinetics via Differential Scanning Calorimetry (DSC)

This protocol determines the upper bounds of thermal stability, specifically the maximum evaporation rate and enthalpy of vaporization.

Step-by-Step Methodology:

-

Preparation: Weigh 3–5 mg of the API into an aluminum crucible.

-

Crucible Selection: Use a vented pan (pinhole lid) rather than a hermetic pan. Causality: A vented pan allows for the escape of volatiles, enabling the accurate measurement of the endothermic evaporation/degradation phase without pressure-induced boiling point elevation.

-

Purge Gas: Utilize a dry nitrogen purge at a flow rate of 50 mL/min to sweep away evolved gases and prevent atmospheric oxidation.

-

Heating Ramp: Heat the sample from 298 K to 600 K at a controlled heating rate of 10 K/min.

-

Analysis: Identify the onset temperature of the endothermic evaporation peak. For benzoylpyridines, the maximum evaporation rate typically occurs above 550 K (e.g., 556.3 K for the parent compound)[7]. Calculate the molar enthalpy of evaporation by integrating the area under the DSC curve.

Implications for Formulation and Drug Development

Understanding the thermodynamic stability of 2-benzoyl-6-methoxypyridine is not merely an academic exercise; it directly dictates formulation strategy:

-

Milling and Micronization: The localized heat generated during mechanical milling can induce polymorphic transformations if the API is near its glass transition or melting temperature. Knowing the exact ΔfusHm ensures appropriate cooling parameters are set during processing.

-

Excipient Compatibility: The increased basicity of the pyridine nitrogen (driven by the methoxy group)[3] makes the molecule more susceptible to protonation. Formulation with acidic excipients (e.g., citric acid, stearic acid) may lead to the formation of thermodynamically stable, but poorly soluble, salt disproportionation products.

By bridging rigorous ab initio predictions with high-precision calorimetry, development teams can confidently advance substituted benzoylpyridines through the preclinical pipeline, ensuring the API remains in its most thermodynamically stable and bioavailable form.

References

-

molport.com . "2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now - Molport". Available at:[Link]

-

scispace.com . "Heat capacities and thermodynamic properties of 2-benzoylpyridine (C12H9NO)". Available at:[Link]

-

reddit.com . "[Spoiler] AAMC FL3 C/P #9 : r/MCAT2". Available at:[Link]

-

nih.gov . "A complete description of thermodynamic stabilities of molecular crystals". Available at:[Link]

-

researchgate.net . "A complete description of thermodynamic stabilities of molecular crystals". Available at:[Link]

-

nih.gov . "Activation of the Aromatic Core of 3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)—Effects on Extraction Performance, Stability Constants, and Basicity". Available at:[Link]

-

acs.org . "Activation of the Aromatic Core of 3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)—Effects on Extraction Performance, Stability Constants, and Basicity | Inorganic Chemistry". Available at:[Link]

Sources

- 1. 2-benzoyl-6-methoxypyridine | 29082-97-1 | Buy Now [molport.com]

- 2. Reddit - Please wait for verification [reddit.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heat capacities and thermodynamic properties of 2-benzoylpyridine (C12H9NO) (2006) | Ming Wang | 5 Citations [scispace.com]

2-benzoyl-6-methoxypyridine electronic properties and band gap

An In-Depth Technical Guide to the Electronic Properties and Band Gap of 2-Benzoyl-6-Methoxypyridine

This guide provides a comprehensive technical framework for researchers, medicinal chemists, and materials scientists focused on the characterization of 2-benzoyl-6-methoxypyridine. We will explore the core electronic properties of this molecule, specifically its frontier molecular orbitals and band gap, through an integrated approach of computational prediction and experimental validation. The methodologies detailed herein are designed to be self-validating, providing a robust pathway from theoretical modeling to empirical data.

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique physicochemical properties.[1] The title compound, 2-benzoyl-6-methoxypyridine, integrates three key functional components onto this core:

-

A Pyridine Ring: A heteroaromatic system whose nitrogen atom influences electron distribution and provides a site for hydrogen bonding.

-

A Benzoyl Group: An electron-withdrawing group (EWG) that can modulate the molecule's electron affinity and participate in π-stacking interactions.

-

A Methoxy Group: An electron-donating group (EDG) that influences the molecule's electron density and solubility.

The interplay between the electron-donating methoxy group and the electron-withdrawing benzoyl group on the pyridine ring suggests potentially valuable electronic and photophysical properties. Understanding these characteristics, particularly the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant HOMO-LUMO energy gap (band gap), is critical for predicting the molecule's reactivity, stability, and suitability for applications ranging from pharmaceutical intermediates to organic electronic materials.[2]

Theoretical Framework: Frontier Molecular Orbitals

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs).[3]

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.[4]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. Its energy level relates to the ability to accept electrons (its electrophilicity). A lower LUMO energy signifies a better electron acceptor.[3]

-

HOMO-LUMO Band Gap (E_g): The energy difference between the HOMO and LUMO is the band gap. This is the lowest energy required for an electronic excitation.[2] A small band gap is indicative of high reactivity and suggests the molecule may absorb light at longer wavelengths (closer to the visible spectrum).

For 2-benzoyl-6-methoxypyridine, we anticipate that the electron-donating methoxy group will raise the HOMO energy, while the electron-withdrawing benzoyl group will lower the LUMO energy. This combined effect likely results in a relatively small band gap, a hypothesis that can be tested computationally and experimentally.

Computational Analysis: A Predictive Approach with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method for investigating the electronic structure of molecules, providing profound insights into geometry, reactivity, and electronic properties before a compound is ever synthesized.[1]

Rationale for DFT Methodology

DFT offers an excellent balance between computational cost and accuracy for molecules of this size.[5] The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.[6][7]

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used and has a proven track record for providing reliable geometric and electronic properties for a broad range of organic molecules.

-

Basis Set (6-311++G(d,p)): This basis set provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions for both heavy atoms and hydrogens, which are important for accurately describing lone pairs and extended π-systems. The (d,p) polarization functions allow for non-spherical distortion of the electron density, which is crucial for describing bonding accurately.[5][7]

Step-by-Step Protocol for DFT Calculation

-

Structure Creation: Draw the 3D structure of 2-benzoyl-6-methoxypyridine using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent electronic property calculations depend on an accurate molecular structure.[1]

-

Frequency Calculation: Conduct a vibrational frequency analysis on the optimized structure. The absence of any imaginary (negative) frequencies confirms that the geometry represents a true energy minimum on the potential energy surface.[6]

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the electronic properties, including the energies of the HOMO and LUMO orbitals and the molecular electrostatic potential (MEP).

Visualization of Computational Workflow

Caption: A typical workflow for DFT analysis of a pyridine compound.

Predicted Electronic Properties (Illustrative Data)

The table below presents illustrative data for 2-benzoyl-6-methoxypyridine, based on expected trends from similar pyridine derivatives. These values should be determined via the protocol above for actual research.

| Property | Predicted Value (eV) | Significance |

| EHOMO | -6.25 | Electron-donating potential |

| ELUMO | -2.15 | Electron-accepting potential |

| Band Gap (Eg) | 4.10 | Reactivity & Optical Properties |

Experimental Determination and Validation

Computational results must be validated by empirical data. UV-Visible Spectroscopy and Cyclic Voltammetry are two primary techniques for probing the electronic properties and band gap of organic molecules.

UV-Visible Spectroscopy for Optical Band Gap

Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The onset of absorption corresponds to the energy required to promote an electron from the HOMO to the LUMO. This allows for the determination of the optical band gap.[2]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 1x10-5 M) of 2-benzoyl-6-methoxypyridine in a UV-transparent solvent (e.g., acetonitrile or dichloromethane). An appropriate solvent should dissolve the compound well and not absorb in the region of interest.

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Determine the absorption edge (λonset) from the spectrum.

-

Calculate the optical band gap using the formula: Eg (eV) = 1240 / λonset (nm)

-

Cyclic Voltammetry for Electrochemical Band Gap

Causality: Cyclic voltammetry (CV) is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It can determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[8][9]

Step-by-Step Protocol:

-

System Setup: Assemble a three-electrode electrochemical cell:

-

Solution Preparation: Dissolve the sample (approx. 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is crucial to ensure conductivity of the solution.

-

System Purging: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to prevent interference from oxygen reduction.

-

Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc+) standard under the same conditions. The E1/2 of the Fc/Fc+ couple is used to reference the measured potentials to the vacuum level.

-

Sample Measurement: Record the cyclic voltammogram of the sample solution, sweeping the potential to capture both the oxidation and reduction events.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the Fc/Fc+ couple, which is assumed to be -4.8 eV below the vacuum level): EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8] ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

Calculate the electrochemical band gap: Eg (eV) = ELUMO - EHOMO

-

Visualization of Experimental Workflow

Caption: Experimental workflows for optical and electrochemical band gap determination.

Data Synthesis and Interpretation

A direct comparison between computational and experimental data is essential for a complete understanding of the molecule's electronic structure.

| Method | Data Obtained | Nature of Band Gap |

| DFT | EHOMO, ELUMO, Eg | Theoretical (gas phase) |

| UV-Vis | Optical Eg | Experimental (solution) |

| CV | EHOMO, ELUMO, Electrochemical Eg | Experimental (solution) |

Discrepancies between the methods are expected. DFT calculations are typically performed on a single molecule in a vacuum, whereas experimental measurements are conducted on an ensemble of molecules in a solvent, where intermolecular and solvent-solute interactions can influence the energy levels. Generally, the experimental band gap is smaller than the one predicted by DFT in the gas phase.

Conclusion

The characterization of 2-benzoyl-6-methoxypyridine's electronic properties requires a synergistic approach. DFT provides a powerful predictive tool to estimate the HOMO-LUMO energy levels and the band gap, guiding experimental efforts. Subsequent validation through UV-Visible spectroscopy and cyclic voltammetry delivers empirical data on the optical and electrochemical band gaps. This integrated workflow provides a comprehensive and robust understanding of the molecule's electronic structure, which is fundamental for its rational application in drug design, materials science, and beyond.

References

-

Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

-

Basu, T., et al. (2017). Energetics of pyridine substitution by DFT calculations. ResearchGate. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. Retrieved from [Link]

-

MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Retrieved from [Link]

-

PubMed. (2021). Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. Retrieved from [Link]

-

ACS Omega. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Publications. Retrieved from [Link]

-

RSC Advances. (n.d.). RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectra of m‐BPy in water upon the gradual.... Retrieved from [Link]

-

New Journal of Chemistry. (2015). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

-